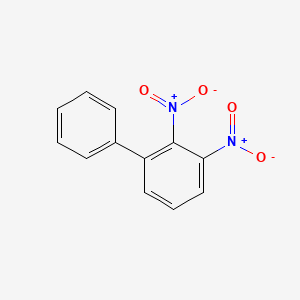
Dinitrodiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrodiphenyl, specifically 4,4’-dinitrodiphenyl ether, is an organic compound characterized by two nitro groups attached to a diphenyl ether structure. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Dinitrodiphenyl ether can be synthesized through the reaction of potassium benzoate with 4-fluoronitrobenzene. The reaction typically occurs under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitro group facilitates the displacement of the fluorine atom by the benzoate ion.
Industrial Production Methods
Industrial production of 4,4’-dinitrodiphenyl ether often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dinitrodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.
Major Products Formed
Reduction: 4,4’-Diaminodiphenyl ether.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Oxidation: Oxidized derivatives of diphenyl ether.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,4’-dinitrodiphenyl ether is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile starting material for various chemical transformations.
Biology and Medicine
In biological and medical research, derivatives of 4,4’-dinitrodiphenyl ether are studied for their potential pharmacological activities. The compound itself, however, is primarily used as a chemical probe to study enzyme activities and reaction mechanisms.
Industry
Industrially, 4,4’-dinitrodiphenyl ether is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry.
Mécanisme D'action
The mechanism by which 4,4’-dinitrodiphenyl ether exerts its effects is largely dependent on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodiphenyl ether: Similar structure but with amino groups instead of nitro groups.
4-Nitrodiphenyl ether: Contains only one nitro group.
Diphenyl ether: The parent compound without any nitro groups.
Uniqueness
4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to its analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
38094-35-8 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
1,2-dinitro-3-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
IZRWZLBCZMYWIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



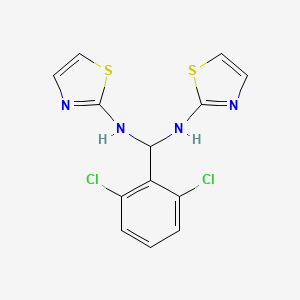
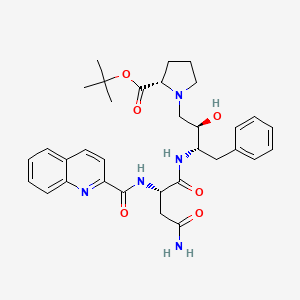
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
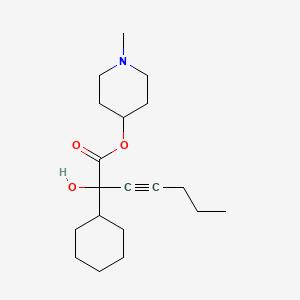
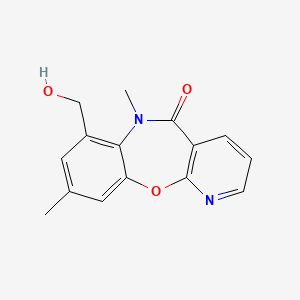
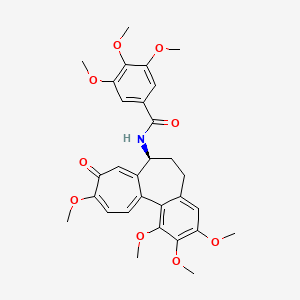
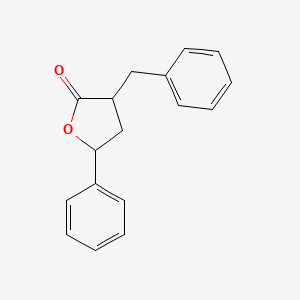
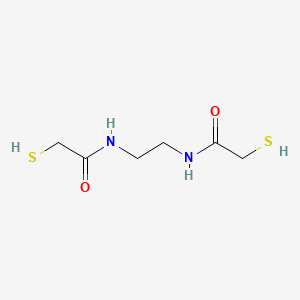
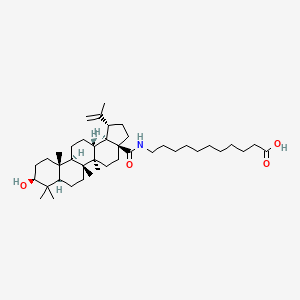
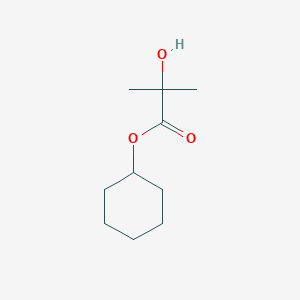
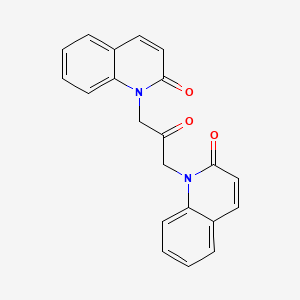
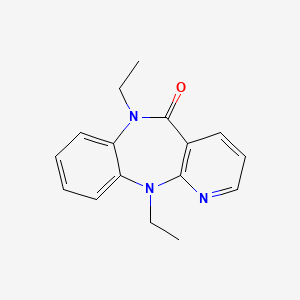
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
